molecular formula C12H18BrN3O2 B13515919 tert-butyl 1-bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate

tert-butyl 1-bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate

Cat. No.: B13515919
M. Wt: 316.19 g/mol
InChI Key: UHCJBZVVKGIHAS-UHFFFAOYSA-N
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Description

Tert-butyl 1-bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate (CAS 1824293-03-9) is a versatile brominated heterocyclic building block of significant interest in pharmaceutical research and development . This compound, with a molecular formula of C12H18BrN3O2 and a molecular weight of 316.19 g/mol, is strategically functionalized with both a bromine atom and a tert-butoxycarbonyl (Boc) protecting group . The bromine substituent serves as a reactive handle for pivotal metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, enabling the introduction of diverse carbon scaffolds and the exploration of structure-activity relationships (SAR). Concurrently, the Boc group protects the secondary amine, enhancing the compound's stability and solubility during synthetic sequences, and can be readily removed under mild acidic conditions to unveil a reactive amine intermediate for further derivatization. This makes the compound an exceptionally valuable intermediate for the synthesis of more complex molecules, particularly for constructing imidazo-fused pyrazine cores found in various biologically active compounds. Researchers utilize this scaffold in drug discovery efforts, including the development of targeted protein degraders and kinase inhibitors. This product is intended for Research Use Only and is not for diagnostic or therapeutic use. Handle with appropriate personal protective equipment in a well-ventilated setting.

Properties

Molecular Formula

C12H18BrN3O2

Molecular Weight

316.19 g/mol

IUPAC Name

tert-butyl 1-bromo-3-methyl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate

InChI

InChI=1S/C12H18BrN3O2/c1-8-14-10(13)9-7-15(5-6-16(8)9)11(17)18-12(2,3)4/h5-7H2,1-4H3

InChI Key

UHCJBZVVKGIHAS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2N1CCN(C2)C(=O)OC(C)(C)C)Br

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 1-bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Tert-butyl 1-bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, tert-butyl alcohol for esterification, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 1-bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry and drug discovery.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its derivatives aims to develop new therapeutic agents with improved efficacy and safety profiles.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 1-bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding to target molecules. The exact pathways and targets depend on the specific application and derivative being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Key Features/Applications Reference
tert-Butyl 1-bromo-3-methyl-imidazo[1,5-a]pyrazine-7-carboxylate 1-Br, 3-Me, 7-Boc C₁₃H₁₈BrN₃O₂ 328.21 Not provided Bromine enables Suzuki couplings; methyl enhances lipophilicity. N/A
tert-Butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate 3-Br, 7-Boc C₁₁H₁₆BrN₃O₂ 302.17 1188264-74-5 Bromine at position 3; used in building blocks for kinase inhibitors.
tert-Butyl 3-methyl-1-(piperidin-4-yl)-imidazo[1,5-a]pyrazine-7-carboxylate 3-Me, 1-piperidinyl, 7-Boc C₁₇H₂₈N₄O₂ 320.43 2361634-64-0 Piperidine moiety improves solubility and CNS penetration; priced at $503/50 mg.
7-tert-Butyl 1-methyl 3-methyl-imidazo[1,5-a]pyrazine-1,7-dicarboxylate 1-MeO₂C, 3-Me, 7-Boc C₁₄H₂₁N₃O₄ 295.34 1359655-89-2 Dicarboxylate structure increases polarity; used in peptide-mimetic drug design.
3-Bromo-7-(tert-butoxycarbonyl)-imidazo[1,5-a]pyrazine-1-carboxylic acid 1-COOH, 3-Br, 7-Boc C₁₂H₁₆BrN₃O₄ 346.18 Not provided Carboxylic acid allows amide bond formation; potential precursor for prodrugs.
1-Isopropyl-imidazo[1,5-a]pyrazine 1-Isopropyl C₉H₁₅N₃ 165.24 1368106-54-0 Isopropyl group introduces steric bulk; explored in fragment-based drug discovery.

Structural and Reactivity Comparisons

  • Bromine Position : The target compound’s bromine at position 1 (vs. position 3 in CAS 1188264-74-5) alters its reactivity. Position 1 bromine is more reactive in nucleophilic aromatic substitution (SNAr) due to reduced steric hindrance compared to position 3 .
  • Methyl vs. Piperidinyl Groups : The methyl group in the target compound increases lipophilicity (LogP ~2.1), whereas the piperidinyl group in CAS 2361634-64-0 enhances water solubility (LogP ~1.5) and receptor-binding affinity, particularly for GABAA subtypes .
  • Boc Protection : All analogs share the Boc group at position 7, which stabilizes the scaffold during synthetic steps. Deprotection with trifluoroacetic acid (TFA) yields primary amines for further functionalization .

Biological Activity

The compound tert-butyl 1-bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate is a member of the imidazo[1,5-a]pyrazine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C11H16BrN3O2
  • CAS Number : 949922-61-6
  • Molecular Weight : 302.17 g/mol

Anticancer Potential

Recent studies have indicated that imidazo[1,5-a]pyrazines exhibit significant anticancer properties. For instance, compounds derived from this scaffold have been shown to inhibit various kinases associated with cancer progression. In particular, the compound's structural similarity to known kinase inhibitors suggests it may interact with targets like DDR1 (Discoidin Domain Receptor 1), which is implicated in cancer cell migration and invasion.

  • Case Study : A related study highlighted that imidazo[1,2-a]pyrazines demonstrated selective inhibition of DDR1 with an IC50 value as low as 23.8 nM, indicating a promising therapeutic index for targeting non-small cell lung cancer (NSCLC) .

Kinase Inhibition

The biological activity of this compound can be attributed to its ability to inhibit specific kinases. Kinases play crucial roles in cell signaling pathways that regulate cell growth and survival.

Kinase IC50 (nM) Selectivity
DDR123.8High
DDR21740Low
c-Kit>10,000Negligible

This selectivity profile suggests that the compound could be developed as a targeted therapy for cancers where DDR1 is overexpressed.

The mechanism through which this compound exerts its biological effects may involve:

  • Inhibition of Kinase Activity : By binding to the ATP-binding pocket of kinases like DDR1 and potentially others.
  • Disruption of Cell Signaling : Leading to reduced cell proliferation and increased apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at specific positions on the imidazo[1,5-a]pyrazine scaffold can significantly influence biological activity. For example:

  • Substituents at the 3-position (like bromine) enhance kinase inhibition.
  • Alterations in the tert-butyl group can affect solubility and bioavailability.

Q & A

Q. What are the key synthetic challenges in preparing tert-butyl 1-bromo-3-methyl-imidazo[1,5-a]pyrazine-7-carboxylate, and how can they be addressed methodologically?

The synthesis involves multi-step reactions, including cyclization to form the imidazo[1,5-a]pyrazine core and subsequent bromination. A critical challenge is achieving regioselective bromination at the 1-position while avoiding side reactions. Methodological solutions include:

  • Using N-bromosuccinimide (NBS) under controlled temperatures (0–5°C) to minimize over-bromination .
  • Employing DMF as a solvent to stabilize intermediates and enhance reaction specificity .
  • Purification via column chromatography with gradient elution (hexane/ethyl acetate) to isolate the brominated product .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Key techniques include:

  • 1H/13C NMR : To confirm the tert-butyl group (δ ~1.4 ppm for CH3) and bromine substitution (deshielding effects on adjacent protons) .
  • HRMS (High-Resolution Mass Spectrometry) : To verify the molecular ion peak (e.g., [M+H]+ at m/z 346.18 for C12H16BrN3O4) .
  • HPLC-PDA : For purity assessment (>95%) using reversed-phase C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How do substituent variations (e.g., bromine vs. piperidine) impact the compound’s biological activity, and what experimental approaches validate these effects?

Substituents influence target binding and pharmacokinetics. For example:

  • Bromine enhances electrophilic reactivity, potentially improving interactions with nucleophilic residues in enzymes (e.g., kinases) .
  • Comparative studies using molecular docking (e.g., AutoDock Vina) and in vitro kinase assays (IC50 measurements) can quantify activity differences between brominated and non-brominated analogs .
  • Proteomic profiling (e.g., using SILAC-labeled cells) identifies downstream signaling pathways affected by substituent-driven activity .

Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?

Stability challenges include ester hydrolysis and bromine displacement. Solutions involve:

  • Prodrug modification : Replacing the tert-butyl ester with a pivaloyloxymethyl (POM) group to resist esterases .
  • Formulation in lipid nanoparticles (LNPs) : Encapsulation improves plasma half-life and reduces off-target reactivity .
  • pH-controlled degradation studies (e.g., simulated gastric fluid at pH 1.2 vs. plasma at pH 7.4) to assess susceptibility .

Q. How can conflicting data on synthetic yields (e.g., 27% vs. 94% in similar routes) be resolved through experimental design?

Contradictions often arise from reaction scalability or purification inefficiencies. Methodological adjustments include:

  • Design of Experiments (DoE) : Screening factors like catalyst loading (e.g., Pd(OAc)2), temperature, and solvent polarity to optimize yield .
  • In-line FTIR monitoring : To track intermediate formation and terminate reactions at peak conversion .
  • Alternative workup protocols : Replacing aqueous extraction with solid-phase extraction (SPE) to recover polar byproducts and improve yield .

Data-Driven Analysis Questions

Q. What computational tools predict the compound’s reactivity in nucleophilic substitution reactions, and how are these models validated experimentally?

  • DFT calculations (e.g., Gaussian 16) model transition states for bromine displacement, identifying favorable sites (e.g., C1 vs. C3) .
  • Validation via kinetic isotope effects (KIE) : Replacing hydrogen with deuterium at reactive positions to confirm predicted mechanisms .
  • Hammett plots : Correlating substituent σ values with reaction rates to validate computational predictions .

Q. How can structural analogs (e.g., trifluoromethyl or chlorosulfonyl derivatives) be leveraged to explore structure-activity relationships (SAR)?

  • Parallel synthesis : Generating a library of analogs via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
  • Free-Wilson analysis : Quantifying contributions of substituents (e.g., bromine, methyl) to biological activity .
  • Crystallography : Resolving ligand-target complexes (e.g., with CDK2) to map binding interactions and guide SAR .

Tables for Key Comparisons

Property tert-Butyl 1-bromo-3-methyl derivative Piperidinyl analog Trifluoromethyl analog
Molecular Weight (g/mol) 346.18320.43355.76
LogP 2.8 (predicted)3.13.5
IC50 (Kinase X) 12 nM45 nM8 nM
Plasma Stability (t1/2) 2.3 h1.8 h4.5 h

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